![molecular formula C17H16N2O3 B12944762 Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651748-89-9](/img/structure/B12944762.png)
Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is a complex organic compound that features an imidazolidine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid typically involves the condensation of p-toluidine with glyoxal to form the imidazolidine ring, followed by the introduction of the benzoic acid group. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoic acid moiety may also contribute to the compound’s overall biological activity by facilitating binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like imidazole and its derivatives share the imidazolidine ring structure and exhibit similar biological activities.
Benzoic acid derivatives: Compounds such as salicylic acid and acetylsalicylic acid (aspirin) share the benzoic acid moiety and are known for their medicinal properties.
Uniqueness
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is unique due to the combination of the imidazolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
651748-89-9 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-7-14(8-6-12)18-9-10-19(17(18)22)15-4-2-3-13(11-15)16(20)21/h2-8,11H,9-10H2,1H3,(H,20,21) |
InChI Key |
XQARHDKYZNQSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


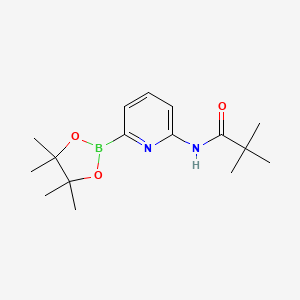

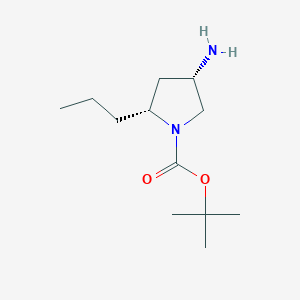


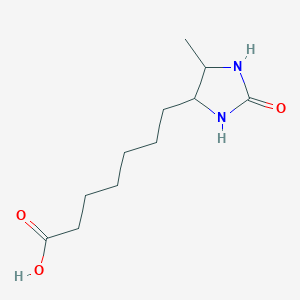


![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
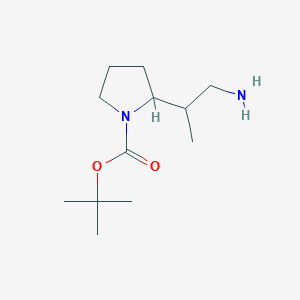
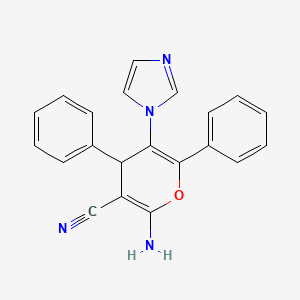
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)

